molecular formula C10H12N2O4 B8752897 Methyl 3-amino-3-(3-nitrophenyl)propanoate

Methyl 3-amino-3-(3-nitrophenyl)propanoate

Cat. No. B8752897
M. Wt: 224.21 g/mol
InChI Key: WCYSVIMUYDWOPM-UHFFFAOYSA-N
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Patent
US05280027

Procedure details

Thionyl chloride (1.11 ml) and 3-amino-3-(3-nitrophenyl)propionic acid (0.7 g) were added in turn to stirred methanol (5 ml) which had been cooled -20° C. The mixture was stirred at -20° C. for 10 minutes and at laboratory temperature for 16 hours. The mixture was evaporated to give methyl 3-amino-3-(3-nitrophenyl)propionate (0.83 g), as a solid.
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH2:5][CH:6]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=1)[CH2:7][C:8]([OH:10])=[O:9].[CH3:20]O>>[NH2:5][CH:6]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=1)[CH2:7][C:8]([O:10][CH3:20])=[O:9]

Inputs

Step One
Name
Quantity
1.11 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.7 g
Type
reactant
Smiles
NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -20° C. for 10 minutes and at laboratory temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC(CC(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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